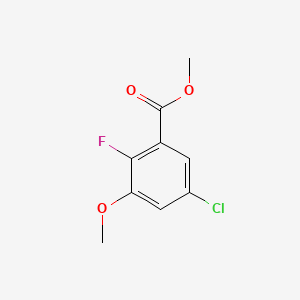
4-(4-Deuteriophenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a derivative of morpholine, featuring a phenyl group attached to the nitrogen atom of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Phenylmorpholine can be synthesized through several methods. One common approach involves the reaction of morpholine with phenyl halides under basic conditions . Another method includes the use of phenyl isocyanate and morpholine in the presence of a catalyst . These reactions typically require controlled temperatures and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of 4-Phenylmorpholine often involves the dehydration of diethanolamine with concentrated sulfuric acid . Alternatively, it can be synthesized from bis(2-chloroethyl)ether in a reaction with ammonia, which also produces ammonium chloride as a byproduct .
Chemical Reactions Analysis
Types of Reactions
4-Phenylmorpholine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-formyl-N-2-hydroxyethylaniline, while reduction can produce various amine derivatives .
Scientific Research Applications
4-Phenylmorpholine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Phenylmorpholine involves its interaction with specific molecular targets and pathways. As an amine-associate receptor agonist, it binds to receptor sites, modulating their activity and leading to various biological effects . The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through the modulation of neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the phenyl group, used in various industrial applications.
Piperidine: Another nitrogen-containing heterocycle, structurally similar but with different chemical properties.
Pyrrolidine: A five-membered nitrogen heterocycle, often used in medicinal chemistry.
Uniqueness
4-Phenylmorpholine is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over simpler analogs like morpholine and piperidine .
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
164.22 g/mol |
IUPAC Name |
4-(4-deuteriophenyl)morpholine |
InChI |
InChI=1S/C10H13NO/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-5H,6-9H2/i1D |
InChI Key |
FHQRDEDZJIFJAL-MICDWDOJSA-N |
Isomeric SMILES |
[2H]C1=CC=C(C=C1)N2CCOCC2 |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Bromo-5-chloro-2-isopropylbenzo[D]thiazole](/img/structure/B14034389.png)


![(4R,6S)-4-(4-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14034399.png)




![5-[3-[(1S,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;4-methylbenzenesulfonate](/img/structure/B14034429.png)
![3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decan-1-one](/img/structure/B14034430.png)

